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Compound of Interest

Compound Name: 2-Chloropentane

Cat. No.: B1584031

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-
Chloropentane, a halogenated alkane with applications in organic synthesis and as a specialty
solvent. Understanding its thermodynamic behavior is crucial for process design, reaction
optimization, and safety assessments in various research and development settings. This
document summarizes key quantitative data, outlines experimental methodologies for their
determination, and visualizes relevant reaction pathways.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of 2-Chloropentane have been determined
through a combination of experimental measurements and computational modeling. The
following tables summarize the most critical data available for this compound.

Table 1: General and Physical Properties of 2-Chloropentane
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Property Value Source
Molecular Formula CsH11Cl [1112][3]
Molecular Weight 106.59 g/mol [11[415]
CAS Number 625-29-6 [1112][3]
Boiling Point 94-95 °C at 747 mmHg [21[31[61[71[8]
Melting Point -137 °C [6]

Density 0.87 g/mL at 25 °C [21[31[61[71[8]

Refractive Index (n20/D)

1.407

[213][61[7]

Vapor Pressure

48.7 mmHg at 25 °C

[1]

Table 2: Standard Thermodynamic Properties of 2-Chloropentane

Property Value Conditions Source
Standard Enthalpy of
) o -214.3 + 1.3 kd/mol 298.15 K NIST WebBook
Formation (Liquid)
Standard Enthalpy of
-178.5 £ 1.3 kJ/mol 298.15 K NIST WebBook

Formation (Gas)

Standard Molar
Entropy (Liquid)

269.49 £ 0.54 J/mol-K  298.15 K

NIST WebThermo

Tables

Standard Molar

370.2 £ 3.7 J/mol-K 298.15 K

NIST WebThermo

Entropy (Ideal Gas) Tables
Standard Molar Heat NIST WebThermo
] o 184.1 + 1.8 J/mol-K 298.15 K
Capacity (Liquid) Tables
Standard Molar Heat NIST WebThermo
126.8 + 1.3 J/mol-K 298.15 K

Capacity (Ideal Gas)

Tables

Table 3: Temperature-Dependent Thermodynamic Properties of 2-Chloropentane (Liquid

Phase in Equilibrium with Gas)
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Heat Capacity at
Temperature (K) Enthalpy (kJ/mol) Entropy (J/mol-K) Saturation
(J/mol-K)
200 -34.8 208.7 168.1
250 -25.7 244.1 176.6
298.15 -16.9 269.5 184.1
350 -7.0 296.8 195.9
400 4.3 324.5 212.5
450 17.5 353.4 237.7
500 334 384.8 280.9
540 49.3 413.7 347.8

Data sourced from
NIST WebThermo
Tables[9]

Table 4: Temperature-Dependent Thermodynamic Properties of 2-Chloropentane (Ideal Gas
Phase)
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Heat Capacity at

Temperature (K) Enthalpy (kJ/mol) Entropy (J/mol-K) Constant Pressure
(J/mol-K)

200 -13.0 328.9 98.7

298.15 0.0 370.2 126.8

400 13.9 407.9 155.0

500 30.6 442.2 179.3

600 49.7 474.1 199.7

700 70.8 503.8 216.9

800 93.6 531.8 2315

900 117.9 558.2 244.0

1000 143.4 583.2 254.7

1500 279.7 690.6 289.4

Data sourced from
NIST WebThermo
Tables[9]

Experimental Protocols for Thermodynamic
Property Determination

The accurate determination of thermodynamic properties relies on precise experimental
techniques. Below are detailed methodologies for key experiments.

Calorimetry for Enthalpy of Formation and Heat
Capacity

Objective: To determine the standard enthalpy of formation (AHf°) and the heat capacity (Cp) of
2-Chloropentane.

Methodology: Bomb Calorimetry (for Enthalpy of Combustion)
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The standard enthalpy of formation of 2-Chloropentane is typically determined indirectly
through its enthalpy of combustion (AHc®), measured using a bomb calorimeter.

o Apparatus: A high-pressure stainless steel "bomb," a water bath with a stirrer and a high-
precision thermometer, an ignition system, and a sample pan.

e Procedure:

o A precisely weighed sample of 2-Chloropentane is placed in the sample pan within the
bomb.

o The bomb is sealed and pressurized with an excess of pure oxygen (typically 25-30 atm)
to ensure complete combustion.

o The sealed bomb is submerged in a known mass of water in the calorimeter. The system
is allowed to reach thermal equilibrium, and the initial temperature is recorded.

o The sample is ignited via an electrical fuse.

o The temperature of the water is recorded at regular intervals until a maximum temperature
is reached and the system begins to cool.

o The temperature change (AT) is corrected for heat loss to the surroundings by
extrapolating the cooling curve back to the time of ignition.

o The heat released by the combustion (q_comb) is calculated using the total heat capacity
of the calorimeter system (C_cal), which is predetermined by combusting a standard
substance with a known enthalpy of combustion (e.g., benzoic acid). gqcomb = -Ccal * AT

o The enthalpy of combustion per mole of 2-Chloropentane is then calculated.

o The standard enthalpy of formation is calculated using Hess's Law, from the known
standard enthalpies of formation of the combustion products (COz, H20, and HCI).

Methodology: Adiabatic Calorimetry (for Heat Capacity)

o Apparatus: An adiabatic calorimeter, which consists of a sample cell surrounded by an
adiabatic shield. The temperature of the shield is controlled to match the temperature of the
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sample cell, minimizing heat exchange with the surroundings.

e Procedure:

[e]

A known mass of purified 2-Chloropentane is placed in the sample cell.
o The system is cooled to the starting temperature.

o A measured amount of electrical energy (q) is supplied to the sample through a heater,
causing a small increase in temperature (AT).

o The heat capacity of the sample is calculated from the energy input and the temperature
rise, after accounting for the heat capacity of the sample cell. Cp =q/ (m * AT) (where m
is the mass of the sample)

o This process is repeated over the desired temperature range to determine the temperature
dependence of the heat capacity.

Vapor Pressure Measurement

Objective: To determine the vapor pressure of 2-Chloropentane as a function of temperature.
Methodology: Static Method

o Apparatus: A thermostatted sample cell connected to a pressure transducer and a vacuum
line.

e Procedure:
o A sample of 2-Chloropentane is placed in the sample cell.

o The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any
dissolved gases.

o The sample cell is immersed in a constant-temperature bath, and the system is allowed to
reach thermal equilibrium.
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o The pressure of the vapor in equilibrium with the liquid is measured using the pressure

transducer.

o Measurements are repeated at various temperatures to obtain the vapor pressure curve.

Reaction Pathways of 2-Chloropentane

2-Chloropentane patrticipates in several fundamental organic reactions, including elimination
and nucleophilic substitution. The following diagrams illustrate the mechanisms of these key

transformations.
Products
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Stable Products

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584031#thermodynamic-properties-of-2-
chloropentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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